Nonadecafluorodecanoic anhydride
Description
Contextualization of Perfluorinated Carboxylic Anhydrides as Key Intermediates
Perfluorinated carboxylic anhydrides are established as crucial intermediates, primarily functioning as powerful acylating agents. Their enhanced reactivity compared to their non-fluorinated counterparts allows for the efficient introduction of perfluoroacyl groups into various substrates. This process is fundamental in the synthesis of complex fluorinated molecules, including pharmaceuticals, agrochemicals, and advanced polymers. magtech.com.cnresearchgate.net The use of a perfluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), can activate a standard carboxylic acid, enabling it to acylate other molecules under milder conditions than traditional Friedel-Crafts reactions, which often require harsh Lewis acid catalysts. magtech.com.cnresearchgate.net This activation to form a mixed anhydride is a key step in many synthetic pathways. google.com
Furthermore, these anhydrides are instrumental in the preparation of other reactive species. For instance, they can be converted into acyl fluorides, which themselves are valuable synthons in organic synthesis due to their unique balance of stability and reactivity. cas.cnresearchgate.net The transformation of perfluorinated carboxylic acids into their corresponding anhydrides is a critical activation step, facilitating subsequent chemical modifications that would otherwise be challenging.
Historical Development of Perfluorinated Anhydride Chemistry
The chemistry of perfluorinated anhydrides is intrinsically linked to the broader history of organofluorine chemistry, which saw significant expansion following the development of electrochemical fluorination (ECF) techniques in the mid-20th century. wikipedia.orgfluorine1.ru This process allowed for the large-scale production of perfluorinated carboxylic acid fluorides, the direct precursors to the corresponding acids and, subsequently, the anhydrides. wikipedia.orggoogle.com
One of the earliest and most well-studied perfluorinated anhydrides is trifluoroacetic anhydride (TFAA). Its synthesis was first reported by Swarts in 1922 through the dehydration of trifluoroacetic acid using phosphorus pentoxide, a potent desiccant required due to TFAA's high reactivity. google.com Over the decades, methods for synthesizing anhydrides have evolved. Processes were developed to produce anhydrides from the corresponding carboxylic acids by reacting them with an existing anhydride like acetic anhydride, or by reacting ketene (B1206846) with a perfluorinated carboxylic acid to form a mixed anhydride, which is then disproportionated through reactive distillation to yield the desired symmetric perfluorinated anhydride. google.comgoogle.com These developments were crucial for making perfluorinated anhydrides more accessible for both research and industrial applications.
Overview of Research Trajectories for Long-Chain Perfluorinated Carboxylic Anhydrides, including Nonadecafluorodecanoic Anhydride
Research into long-chain perfluorinated carboxylic acids (PFCAs), their salts, and their derivatives, such as this compound, has followed a significant trajectory influenced by both their unique material properties and increasing environmental scrutiny. pops.intipen.org Long-chain PFCAs, defined as having 8 to 20 carbon atoms, are known for their extreme persistence and bioaccumulative potential. pops.int This has led to global efforts to reduce their use and find safer alternatives. researchgate.netethz.ch
Despite these concerns, the unique properties imparted by long perfluoroalkyl chains continue to drive research. Nonadecafluorodecanoic acid (PFDA), the precursor to its anhydride, is noted for its ability to create surfaces with exceptional water and oil repellency. chemimpex.com Consequently, research focuses on its application in high-performance materials like protective coatings for textiles and industrial surfaces. chemimpex.com Current research trajectories often investigate structure-activity relationships, finding that the biological or toxicological activity of PFCAs tends to increase with chain length. pops.intnih.gov Therefore, a significant portion of modern research is dedicated to understanding the environmental fate of these compounds and developing fluorinated alternatives that offer similar performance without the associated persistence and bioaccumulation. ipen.orgethz.ch The synthesis and reactivity of anhydrides like this compound are studied within this context, aiming to create specific, high-value materials while managing potential environmental impact.
Compound Information
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| This compound | Perfluorodecanoic anhydride | C20F38O3 | 3108-33-6 |
| Nonadecafluorodecanoic acid | Perfluorodecanoic acid (PFDA) | C10HF19O2 | 335-76-2 |
| Trifluoroacetic anhydride | TFAA | C4F6O3 | 407-25-0 |
| Acetic anhydride | Ethanoic anhydride | C4H6O3 | 108-24-7 |
| Phosphorus pentoxide | Diphosphorus pentoxide | P2O5 | 1314-56-3 |
Physical and Chemical Properties of Nonadecafluorodecanoic Acid
| Property | Value | Source |
| Molecular Weight | 514.08 g/mol | chemicalbook.com |
| Melting Point | 77-81 °C | chemicalbook.com |
| Boiling Point | 218 °C / 740 mmHg | chemicalbook.com |
| Appearance | White to almost white powder/crystalline | chemimpex.com |
| pKa | 0.52 ± 0.10 (Predicted) | chemicalbook.com |
| Solubility | Soluble in methanol (B129727) | chemicalbook.com |
| Stability | Stable. Incompatible with strong bases, oxidizing agents, reducing agents. | chemicalbook.com |
Properties
CAS No. |
942199-24-8 |
|---|---|
Molecular Formula |
C20F38O3 |
Molecular Weight |
1010.1 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate |
InChI |
InChI=1S/C20F38O3/c21-3(22,5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)55)1(59)61-2(60)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(56,57)58 |
InChI Key |
ZMOVGRSTRJMBKT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Nonadecafluorodecanoic Anhydride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-stage process involving the addition of a nucleophile to the carbonyl carbon of the anhydride (B1165640), forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, which in the case of nonadecafluorodecanoic anhydride is the nonadecafluorodecanoate anion, to yield the substituted product. vanderbilt.edu The high electronegativity of the fluorine atoms in the perfluoroalkyl chain significantly influences the electrophilicity of the carbonyl carbons, making the anhydride particularly susceptible to nucleophilic attack.
Reaction Kinetics and Thermodynamics of Nucleophilic Attack
The kinetics of nucleophilic acyl substitution reactions involving anhydrides are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of these reactions are well-established. For instance, the hydrolysis of acetic anhydride has been studied to determine its reaction kinetics. flvc.orgresearchgate.netnoaa.gov The reaction is typically pseudo-first-order and can be monitored using techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy to track the concentrations of reactants and products over time. flvc.org
Formation of Perfluorinated Esters and Amides
This compound is a valuable reagent for the synthesis of perfluorinated esters and amides, which are important compounds in materials science and pharmaceuticals. researchgate.net
The reaction with alcohols (alcoholysis) yields perfluorinated esters. This transformation is a standard method for introducing the nonadecafluorodecanoyl group onto a molecule containing a hydroxyl functional group. libretexts.orguomustansiriyah.edu.iq The general reaction is as follows:
(C₉F₁₉CO)₂O + R-OH → C₉F₁₉COOR + C₉F₁₉COOH
Similarly, the reaction of this compound with ammonia (B1221849) or primary and secondary amines (aminolysis) leads to the formation of perfluorinated amides. libretexts.orgntd-network.orgnih.gov This reaction is a highly efficient way to create a carbon-nitrogen bond and is widely used in organic synthesis. vanderbilt.edu
(C₉F₁₉CO)₂O + R-NH₂ → C₉F₁₉CONHR + C₉F₁₉COOH
The synthesis of both esters and amides from anhydrides is a well-established and versatile method. google.compdx.edu The reactivity of the anhydride allows these transformations to occur under relatively mild conditions.
Intramolecular Cyclization Cascades
A particularly interesting application of the reactivity of this compound is its use in initiating intramolecular cyclization cascades. nih.govresearchgate.net In these reactions, the initial nucleophilic attack is followed by a series of intramolecular steps, leading to the formation of complex heterocyclic structures.
The reaction of this compound with aminoalkenes can lead to the formation of various perfluoroalkylated N-heterocycles. riken.jp This process can be catalyzed by copper, which allows for control over the selectivity of the reaction, making it possible to synthesize a diverse library of these compounds. riken.jpccspublishing.org.cn These N-heterocycles are valuable as they combine the properties of both the perfluoroalkyl group and the heterocyclic scaffold, which is a common motif in bioactive molecules. riken.jpipcm.frmdpi.comrsc.org
The general strategy involves the initial formation of an amide, which then undergoes an intramolecular cyclization. The specific heterocycle formed (e.g., aziridine, pyrrolidine, or indoline) depends on the structure of the starting aminoalkene.
Fluoroalkylated oxazoles can be synthesized from N-propargylic amides, which can be prepared using this compound. The N-propargylic amide, upon treatment with a suitable catalyst, can undergo an intramolecular cyclization to form the oxazole (B20620) ring. nih.gov This methodology provides a direct route to these important heterocyclic compounds, which have applications in medicinal chemistry. organic-chemistry.org The reaction proceeds through the formation of a five-membered ring containing both oxygen and nitrogen.
A more complex transformation involving this compound can lead to the synthesis of perfluoroalkylpyridines. This reaction proceeds through a double nucleophilic addition-cyclization-elimination sequence. While the specific mechanism with this compound is not detailed in the provided results, analogous reactions suggest a pathway where the anhydride acts as an acylating agent, followed by a series of intramolecular reactions to construct the pyridine (B92270) ring.
Radical-Mediated Transformations
The chemistry of this compound is notably characterized by its role as a precursor in radical-mediated transformations. It serves as a practical and efficient source of perfluoroalkyl radicals for the functionalization of various organic molecules. nih.govresearchgate.net
In-Situ Generation of Bis(perfluoroacyl) Peroxides
A key strategy in the radical chemistry of perfluorinated anhydrides involves the in-situ generation of bis(perfluoroacyl) peroxides. researchgate.net this compound can react with an oxidizing agent, such as urea-hydrogen peroxide (Urea·H₂O₂), to form the corresponding bis(nonadecafluorodecanoyl) peroxide. nih.govorgsyn.org This intermediate is a crucial source of perfluoroalkyl radicals, which are subsequently used in various synthetic applications. researchgate.net This method is advantageous as it utilizes readily available and low-cost perfluorinated anhydrides for the generation of highly reactive radical species. researchgate.netorgsyn.org The in-situ formation of the diacyl peroxide avoids the isolation of potentially unstable peroxide intermediates. orgsyn.org
Perfluoroalkylation of Unsaturated Systems (e.g., Alkenes, Aminoalkenes)
The bis(perfluoroacyl) peroxides generated in situ from this compound are effective reagents for the perfluoroalkylation of unsaturated systems, such as alkenes and aminoalkenes. nih.govresearchgate.net This approach provides a direct method for introducing long-chain perfluoroalkyl groups (like the C₉F₁₉ group) into organic substrates, which is of significant interest for creating novel pharmaceuticals, agrochemicals, and materials. orgsyn.org The reactions often proceed with high efficiency, enabling the synthesis of a diverse array of perfluoroalkylated compounds. nih.gov
In the presence of a suitable catalyst, the reaction between the in-situ generated bis(perfluoroacyl) peroxide and an alkene can lead to selective allylic perfluoroalkylation. researchgate.netorgsyn.org Copper salts have been identified as crucial catalysts for this transformation. researchgate.net In the absence of a copper catalyst, the reaction often yields a complex mixture of products. orgsyn.org The proposed mechanism involves the copper-catalyzed decomposition of the bis(perfluoroacyl) peroxide to generate a perfluoroalkyl radical. This radical then adds to the alkene, and a subsequent elimination step, facilitated by the catalyst system, results in the formation of the allylic perfluoroalkylation product. The choice of catalyst is critical for controlling the reaction's selectivity. For instance, [Cu(CH₃CN)₄]PF₆ has been identified as an optimal catalyst for the perfluoroalkylation of alkenes with various perfluoroalkyl groups. orgsyn.org The reaction progress can be monitored by observing the evolution of carbon dioxide gas, which is a byproduct of the peroxide decomposition. orgsyn.org
Table 1: Catalyst and Substrate in Allylic Perfluoroalkylation
| Perfluoroalkyl Source | Alkene Substrate | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Perfluoro Acid Anhydride | Simple Alkenes | [Cu(CH₃CN)₄]PF₆ | Allylic Perfluoroalkylation | orgsyn.org |
An alternative reaction pathway to allylic perfluoroalkylation is carboperfluoroalkylation, which can lead to the formation of carbocycles and heterocycles. nih.govresearchgate.net This intramolecular process is particularly favored in substrates that contain both an unsaturated bond (like an alkene) and a tethered nucleophile or aryl group. nih.govorgsyn.org For example, aminoalkenes can undergo intramolecular amino- and carbo-perfluoroalkylation when treated with a perfluoro acid anhydride and an initiator. nih.gov This powerful strategy allows for the synthesis of a wide range of perfluoroalkylated N-heterocycles, including pyrrolidines, indolines, and aziridines. nih.gov
Interestingly, the selectivity between allylic perfluoroalkylation and carboperfluoroalkylation can be controlled. orgsyn.org While copper catalysts typically promote allylic perfluoroalkylation, carboperfluoroalkylation of alkenes bearing a pendant aromatic ring can proceed efficiently even under metal-free conditions. researchgate.netorgsyn.org In the case of aminoalkenes, the use of a copper catalyst can steer the selectivity between amino-perfluoroalkylation and carbo-perfluoroalkylation, thus expanding the synthetic utility of the method. nih.gov
Table 2: Examples of N-Heterocycles formed via Intramolecular Perfluoroalkylation
| Starting Material | Product Heterocycle | Reaction Type | Reference |
|---|---|---|---|
| Aminoalkenes | Aziridines | Amino-perfluoroalkylation | nih.gov |
| Aminoalkenes | Pyrrolidines | Amino-perfluoroalkylation | nih.gov |
| Aminoalkenes | Benzothiazinane dioxides | Amino-perfluoroalkylation | nih.gov |
| Aminoalkenes | Indolines | Carbo-perfluoroalkylation | nih.gov |
Advanced Catalytic Systems in Perfluorinated Anhydride Chemistry
The reactivity and selectivity of transformations involving this compound are significantly influenced by the use of advanced catalytic systems. These catalysts, particularly those based on copper, play a pivotal role in directing the reaction pathways of the radical intermediates generated from the anhydride. nih.govorgsyn.org
Copper-Catalyzed Reactions
Copper catalysis is a cornerstone of the modern synthetic applications of perfluorinated anhydrides. nih.govorgsyn.org Copper catalysts are essential for achieving high selectivity in allylic perfluoroalkylation of alkenes. researchgate.netorgsyn.org Mechanistic studies on related systems, such as the aminotrifluoromethylation of allylamine, suggest a dual role for the copper catalyst. nih.gov It is proposed that the Cu(I) species accelerates the formation of the perfluoroalkyl radical by promoting the decomposition of the bis(perfluoroacyl) peroxide, which appears to be the rate-limiting step of the reaction. nih.gov Subsequently, the Cu(II) species is believed to control the product selectivity, for instance, by influencing the fate of the radical-adduct intermediate. nih.gov This ability to modulate the reaction pathway through the catalyst's oxidation state is a key feature of these advanced catalytic systems. nih.govresearchgate.net The development of these copper-catalyzed methods, which often proceed via radical mechanisms, has greatly expanded the scope and applicability of perfluorinated anhydrides in organic synthesis. researchgate.net
Silver-Catalyzed Transformations
Silver catalysis offers a powerful tool for the functionalization of carboxylic acids and their derivatives, including perfluorinated versions, primarily through decarboxylative pathways. While specific studies on this compound are not extensively detailed in the literature, the well-established mechanisms for related fluorinated and aliphatic carboxylic acids provide a strong basis for understanding its potential transformations. Silver(I)-catalyzed decarboxylation typically proceeds via a radical mechanism, initiated by the oxidation of Ag(I) to a higher oxidation state, such as Ag(II) or Ag(III). nih.govnih.gov
The general mechanism for silver-catalyzed decarboxylative fluorination, for instance, involves the formation of a silver-carboxylate species from the reaction of the carboxylic acid with a Ag(I) salt like silver nitrate (B79036) (AgNO₃). nih.govnih.gov This intermediate is then oxidized by an external oxidant, such as Selectfluor®, to a high-valent silver species. nih.govacs.org This species undergoes homolytic cleavage of the O-Ag bond and decarboxylation to generate an alkyl radical. In the context of this compound, this would lead to the formation of the nonadecafluorononyl radical (C9F19•). This highly reactive radical can then be trapped by a fluorine source or participate in other radical cascade reactions. researchgate.net
Kinetic and spectroscopic studies on similar systems provide evidence for Ag(II) as a key intermediate oxidant in these reactions. nih.govacs.org The rate-limiting step is often the oxidation of the Ag(I)-carboxylate complex. nih.gov These silver-catalyzed methods are valued for their mild reaction conditions and functional group tolerance, making them a practical approach for generating perfluoroalkyl radicals from their corresponding carboxylic acid precursors. nih.gov
Table 1: Representative Silver-Catalyzed Reactions of Fluorinated Carboxylic Acids
| Substrate | Catalyst/Reagent | Product Type | Key Finding | Citation |
| Aliphatic Carboxylic Acids | AgNO₃ / Selectfluor® | Alkyl Fluorides | Efficient decarboxylative fluorination via a proposed Ag(I)/Ag(III) cycle. nih.gov | nih.gov |
| Aliphatic Carboxylic Acids | AgNO₃ / Selectfluor® | Alkyl Fluorides | Mechanistic studies provide evidence for Ag(II) as the intermediate oxidant. nih.govacs.org | nih.govacs.org |
| α,α-Difluoroarylacetic Acids | AgNO₃ / K₂S₂O₈ | Difluorinated Oxindoles | A radical addition/cyclization cascade is initiated by silver-catalyzed decarboxylation. researchgate.net | researchgate.net |
Transition-Metal-Free Methodologies
The development of transition-metal-free reactions is a cornerstone of sustainable chemistry, avoiding the cost and potential toxicity associated with metal catalysts. For perfluorinated compounds, these methods often rely on photochemistry, radical initiators, or organocatalysis to achieve decarboxylative functionalization. researchgate.net A notable strategy involves the use of perfluorocarboxylic anhydrides as a source of perfluoroalkyl radicals under metal-free conditions. researchgate.net This makes this compound a direct and valuable precursor for generating the C9F19• radical without the need for a metal catalyst.
The mechanisms in transition-metal-free decarboxylative reactions are diverse. researchgate.net One common approach is photoredox catalysis using organic dyes, which can initiate radical formation under visible light. nih.gov Another pathway involves the thermal or photochemical decomposition of peroxides to generate radicals that can facilitate the decarboxylation of the anhydride. Detailed mechanistic studies on related systems suggest that decarboxylation can be followed by unique steps like halogen ion transfer, which leads to an umpolung (reversal of polarity) of the reactants' electronics, enabling subsequent elimination or coupling reactions. nih.gov These methods provide direct access to valuable molecules from abundant carboxylic acid feedstocks, with carbon dioxide often being the only byproduct. nih.govrsc.org The application of these methodologies to this compound would enable the transition-metal-free synthesis of a wide array of nonadecafluorononyl-containing compounds.
Photoredox-Catalyzed Dual Decarboxylative Couplings
The synergy of photoredox catalysis with other catalytic cycles has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These dual catalytic systems are particularly adept at coupling alkyl carboxylic acids, making them highly relevant for the reactivity of this compound. The fundamental principle involves a photocatalyst which, upon excitation by visible light, generates a radical from a suitable precursor via a single-electron transfer (SET) process. dlut.edu.cnyoutube.com
In this context, this compound (or its parent acid) can be activated by an excited-state photocatalyst. The photocatalyst, acting as a potent oxidant, can abstract an electron from the carboxylate, leading to a carboxyl radical that rapidly extrudes CO₂ to form the C9F19• radical. dlut.edu.cn This perfluoroalkyl radical is then intercepted by a second catalytic cycle, often involving copper or nickel, to participate in a cross-coupling reaction. researchgate.netprinceton.edu For example, in a C(sp³)–N coupling, the generated alkyl radical could be captured by a Cu(II)-amine complex, which then undergoes reductive elimination to form the N-alkylated product and regenerate the Cu(I) catalyst. princeton.edu This dual catalytic approach allows for the coupling of two different radical precursors in a single pot, offering a convergent and efficient synthetic strategy. nih.gov The use of perfluoroarene iodine(III) trifluoroacetates in photoredox-catalyzed decarboxylations further highlights the utility of fluorinated compounds in these advanced transformations. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the complex reaction mechanisms of perfluorinated compounds. nsf.gov These studies provide detailed energy profiles for reaction pathways, including the structures of intermediates and transition states, and calculate associated activation energies (Ea) and bond dissociation energies (BDEs). nsf.govresearchgate.net
For perfluoroalkyl carboxylic acids (PFCAs), computational studies have modeled their high-temperature thermal degradation. nsf.govresearchgate.netunimelb.edu.au These calculations show that the favored initial pathways are non-selective C−C bond homolytic cleavages, which require 75-90 kcal/mol. nsf.govresearchgate.net The resulting carbon-centered radicals can then undergo subsequent reactions like β-scissions or F-atom shifts, which have lower activation barriers (30-45 kcal/mol). nsf.govresearchgate.net
Furthermore, quantum chemical methods have been used to investigate the formation of perfluorinated anhydrides. A study on the reaction between trifluoroacetic acid and SO₃ to form trifluoroacetic sulfuric anhydride calculated a reaction barrier of approximately 1.2 kcal/mol for the cycloaddition step, which is significantly higher than for non-fluorinated analogues, highlighting the electronic impact of the perfluoroalkyl group. acs.org Such calculations are crucial for predicting the feasibility and kinetics of reactions involving this compound and for understanding the stability of its perfluorinated chain.
Table 2: Calculated Energetics for Perfluoroalkyl Carboxylic Acid (PFCA) Degradation Pathways
| Process | Molecule/Radical Type | Calculated Energy (kcal/mol) | Computational Method | Citation |
| C-C Bond Homolysis | C4-C8 Linear PFCAs | BDE: ~75-90 | ωB97xD/6-311+G(d,p) | nsf.govresearchgate.net |
| β-Scission | Perfluoroalkyl Radicals | Ea: ~30-40 | ωB97xD/6-311+G(d,p) | nsf.govresearchgate.net |
| F-atom Shift | Perfluoroalkyl Radicals | Ea: ~30-45 | ωB97xD/6-311+G(d,p) | nsf.govresearchgate.net |
Molecular Modeling of Reactivity and Selectivity
Molecular simulations have also been employed to understand the selective interactions of PFCAs with other materials. For example, simulations have investigated the binding of perfluorooctanoic acid (PFOA) to various adsorbent materials, providing insight into the forces driving its removal from water. ucl.ac.uk Similarly, NMR spectroscopy combined with molecular modeling has been used to characterize the specific binding sites of PFCAs within proteins like human serum albumin, revealing how chain length influences binding preference and selectivity. nih.gov These computational approaches could be applied to this compound to model its interactions with catalysts, surfaces, and biological macromolecules, thereby predicting its reactivity and guiding the design of selective chemical processes.
Analysis of Electronic Structure and Bonding in Perfluorinated Anhydrides
The unique properties of perfluorinated compounds stem from their distinct electronic structure and the strength of their chemical bonds. Computational analysis provides a quantitative understanding of these features. For PFCAs, studies have shown that the powerful inductive electron-withdrawing effect of the perfluoroalkyl chain is primarily localized to the head group and is not substantially altered by increasing the chain length. researchgate.net
High-level computational studies have determined the BDEs for various bonds within the PFCA structure. The C-C bonds in the fluorocarbon chain are the weakest points for thermal degradation, with BDEs significantly lower than those of the C-F bonds. nsf.govresearchgate.net This analysis is fundamental to understanding the thermal stability and fragmentation patterns of molecules like this compound.
Furthermore, theoretical studies on mixed anhydrides, such as trifluoroacetic sulfuric anhydride, provide detailed information on structural parameters (bond lengths and angles) and atomic charges. acs.org These calculations reveal how the formation of the anhydride linkage alters the geometry and electron distribution compared to the parent carboxylic acid. acs.org Applying these analytical methods to this compound would provide a precise picture of its three-dimensional structure, the polarization of its bonds, and the distribution of electrostatic potential, all of which govern its chemical behavior.
Role of Nonadecafluorodecanoic Anhydride in Advanced Organic Synthesis
Reagent for the Introduction of Perfluoroalkyl Moieties
Perfluoro acid anhydrides are recognized as effective and user-friendly sources for perfluoroalkyl groups in a variety of chemical transformations. researchgate.net They can be used to generate perfluoroalkyl radicals, which are then used to perfluoroalkylate different aromatic compounds, including benzene (B151609) derivatives and heterocycles like furans, thiophenes, and pyrroles. researchgate.net This method is notable for being metal-free, relying on the generation of perfluoroalkyl radicals from the corresponding anhydride (B1165640). researchgate.net
One established method involves the in situ generation of bis(perfluoroacyl) peroxides from perfluoro acid anhydrides. These peroxides are key intermediates that, upon decomposition, yield perfluoroalkyl radicals. This approach enables reactions such as the oxy-perfluoroalkylation of styrenes. researchgate.net The synthetic utility of these reactions is significant, providing a practical route to a wide array of perfluoroalkyl-containing molecules that are of interest as potential drug candidates, agrochemicals, and specialized research molecules. researchgate.net
Precursor in the Synthesis of Complex Fluorinated Molecules
The reactivity of the anhydride functional group allows for its use as a foundational precursor in the synthesis of more complex fluorinated molecules, which serve as building blocks or intermediates for advanced materials.
Anhydrides are versatile reagents for the functionalization of advanced materials. For instance, anhydrides can be used in the postsynthetic modification of metal-organic frameworks (MOFs), where they react with functional groups within the MOF structure, such as amines, to introduce new chemical properties. nih.gov This process can install alkyl chains, chiral groups, or other functionalities into the MOF lattice. nih.gov
By analogy, nonadecafluorodecanoic anhydride can be employed to introduce the long C9F19 perfluoroalkyl chain onto a material's surface or into its structure. This modification imparts a high degree of fluorination, leading to surfaces with extremely low surface energy, hydrophobicity, and lipophobicity. Such fluorinated building blocks are critical in the development of advanced coatings, self-cleaning surfaces, and chemically resistant materials.
Acid anhydrides are common monomers in the synthesis of condensation polymers like polyesters and polyamides. The general reaction involves the nucleophilic acyl substitution of the anhydride by a diol or a diamine. In this context, this compound can theoretically be used as a specialty intermediate to incorporate long fluorinated side chains or segments into a polymer backbone.
The resulting polymers would exhibit the characteristic properties of perfluorinated materials, including:
High thermal stability
Excellent chemical resistance
Low coefficient of friction
Hydrophobic and oleophobic (oil-repellent) properties
These properties are highly desirable in specialty resins and polymers designed for high-performance applications, such as in the aerospace, electronics, and automotive industries, where materials must withstand harsh environments.
Derivatization Agent in Analytical Chemistry and Chemical Biology Research
The ability of this compound to react cleanly with specific functional groups makes it a useful derivatizing agent and a tool for creating specialized molecular probes.
In analytical chemistry, particularly in gas chromatography (GC), it is often necessary to derivatize non-volatile or highly polar analytes to improve their thermal stability and volatility for analysis. Perfluoroacylation is a common derivatization technique where a perfluoroacyl group is attached to the analyte.
This compound serves as a potent acylating agent, reacting with nucleophilic functional groups such as alcohols (-OH), primary and secondary amines (-NH2, -NHR), and thiols (-SH). The reaction, a nucleophilic acyl substitution, results in the formation of a stable perfluorinated ester, amide, or thioester, respectively. The introduction of the bulky and electron-rich nonadecafluorodecanoyl group significantly enhances the analyte's molecular weight and often improves its chromatographic properties and the sensitivity of detection, especially with an electron capture detector (ECD).
Table 1: General Reactions of this compound for Derivatization
| Nucleophile | Functional Group | Product Class |
| Alcohol (R'-OH) | Hydroxyl | Perfluoroester |
| Primary Amine (R'-NH₂) | Amino | Perfluoroamide |
| Secondary Amine (R'₂NH) | Amino | Perfluoroamide |
| Thiol (R'-SH) | Thiol | Perfluorothioester |
The synthesis of molecular probes for applications in chemical biology and medical imaging often involves the use of anhydride-based building blocks. nih.gov For example, fluorescent probes can be synthesized using anhydride precursors which are then reacted with other molecules to create a complete probe system capable of detecting specific ions or molecules. nih.gov
This compound can be used to synthesize probe molecules for several research purposes. The highly fluorinated C9F19 chain can be introduced into a molecule to:
Create Hydrophobic/Lipophobic Domains: The perfluoroalkyl chain can be used to control the solubility and compartmentalization of a probe within biological systems.
Serve as a Tag for ¹⁹F NMR: The presence of 19 fluorine atoms provides a strong and distinct signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows the probe to be tracked in vivo or in complex biological samples with very high specificity, as naturally occurring fluorine is rare in biological systems.
Modify Biological Activity: Attaching the perfluorinated tail can alter how a molecule interacts with proteins or cell membranes, making it a useful tool for studying biological processes.
The use of perfluoro acid anhydrides to generate libraries of complex molecules for chemical-biology research is a key application in this field. researchgate.net
Analytical Methodologies for Nonadecafluorodecanoic Anhydride and Its Reaction Products
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Nonadecafluorodecanoic anhydride (B1165640) and its derivatives, enabling their separation from complex matrices and from each other. The choice of chromatographic technique is primarily dictated by the volatility and polarity of the analyte.
Gas chromatography is a powerful technique for separating volatile compounds. However, Nonadecafluorodecanoic anhydride and its primary reaction product, Nonadecafluorodecanoic acid, are not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is essential to convert these polar analytes into more volatile forms. nih.gov This process typically targets the carboxylic acid group that results from the hydrolysis of the anhydride.
Common derivatization strategies include:
Esterification: Reacting the analyte with an alcohol (e.g., methanol (B129727), ethanol, or isopropanol) in the presence of an acid catalyst to form the corresponding ester. nih.gov For instance, reaction with methanol would yield methyl nonadecafluorodecanoate.
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.govweber.hu This significantly increases the volatility of the compound. weber.hu
Amidation: Reaction with anilines, such as 2,4-difluoroaniline, can also be employed to create volatile derivatives suitable for GC-MS analysis.
Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For fluorinated compounds, negative chemical ionization (NCI) is often a sensitive ionization method. diva-portal.org
Table 1: GC-MS Derivatization Approaches for Perfluorinated Carboxylic Acids
| Derivatization Reagent | Derivative Type | Key Advantages |
|---|---|---|
| Alcohols (e.g., Methanol) | Ester | Cost-effective and straightforward reaction. nih.gov |
| Silylating Agents (e.g., BSTFA) | Trimethylsilyl (TMS) Ester | Produces highly volatile derivatives suitable for GC. weber.hu |
Liquid chromatography-mass spectrometry is the most widely used technique for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound and its non-volatile reaction products. researchgate.netdiva-portal.org This method is particularly well-suited for analyzing these compounds in their native, underivatized state. nih.gov
A typical LC-MS/MS method involves:
Sample Preparation: Often, a solid-phase extraction (SPE) step is used to concentrate the analytes from a sample and remove interfering matrix components. nih.govnih.gov
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, using a C18 column to separate the analytes based on their hydrophobicity. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. lcms.cz
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique, usually operated in negative ion mode for acidic PFAS. The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio of the parent ion, or in tandem mass spectrometry (MS/MS) mode. In MS/MS, the parent ion is selected and fragmented to produce characteristic product ions, which provides a high degree of specificity and sensitivity for quantification. rsc.org For anhydrides, they may be detected in their hydrolyzed form as the corresponding carboxylic acid. rsc.org
For the analysis of amine derivatives formed from the reaction of this compound, LC-MS/MS is also a highly effective technique. rsc.org
While HPLC coupled with mass spectrometry is the most powerful tool, HPLC with other detectors can also be utilized, particularly for quality control or when MS is not available.
HPLC with UV Detection: Anhydrides and their carboxylic acid derivatives have limited UV absorbance. However, derivatization with a UV-active chromophore can enhance detection. For instance, trimellitic anhydride and its corresponding acid can be detected by UV at 250 nm. nih.gov
HPLC with Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag, such as 3-bromoacetyl coumarin, can be employed for the analysis of perfluorinated carboxylic acids. nih.gov This allows for the detection of very low concentrations of the analytes. nih.gov
HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A novel approach involves coupling HPLC with ICP-MS for fluorine-specific detection. nih.gov By introducing a barium solution post-column, the fluorine in the analytes can be detected as the BaF+ ion in the plasma, allowing for compound-independent quantification of fluorinated substances. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its reaction products, providing detailed information about their molecular framework and functional groups.
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules.
¹⁹F NMR Spectroscopy: Due to the abundance of fluorine atoms in this compound, ¹⁹F NMR is an exceptionally informative technique. It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap. nih.gov The chemical shifts of the fluorine atoms provide information about their local chemical environment. For a perfluorinated alkyl chain, distinct signals are expected for the CF₃ group and the different CF₂ groups along the chain. ucsb.educolorado.edu For instance, in similar perfluorinated compounds, the terminal CF₃ group typically appears at a different chemical shift than the CF₂ groups adjacent to it or to the carbonyl group. ucsb.edu
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the anhydride group is expected to have a characteristic chemical shift in the range of 160-180 ppm. nih.gov The highly fluorinated carbons in the alkyl chain will also show distinct signals, which can be further split by coupling to the attached fluorine atoms (C-F coupling). Analysis of these coupling constants can aid in the assignment of the carbon signals. researchgate.net
Table 2: General ¹⁹F NMR Chemical Shift Ranges
| Fluorine-Containing Group | Chemical Shift Range (ppm) relative to CFCl₃ |
|---|---|
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -F-C=O | -70 to -20 |
Data sourced from general NMR reference tables. ucsb.edu
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an anhydride is the presence of two distinct carbonyl (C=O) stretching bands. nih.govspectroscopyonline.com
For a non-cyclic anhydride like this compound, these two bands arise from symmetric and asymmetric stretching of the C=O groups. nih.gov
Asymmetric C=O stretch: Typically appears at a higher wavenumber, in the range of 1850–1800 cm⁻¹.
Symmetric C=O stretch: Appears at a lower wavenumber, in the range of 1790–1740 cm⁻¹.
The presence of this pair of strong absorptions is a strong indicator of an anhydride functional group. nih.govspectroscopyonline.com Additionally, a C-O stretching band is expected in the region of 1300-1000 cm⁻¹. nih.gov The IR spectra of perfluorinated compounds are often complex due to the strong absorptions of C-F bonds, which typically appear in the 1400-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for Non-Cyclic Anhydrides
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric C=O Stretch | 1850 - 1800 | Strong |
| Symmetric C=O Stretch | 1790 - 1740 | Strong |
| C-O Stretch | 1300 - 1000 | Strong |
Data sourced from general IR spectroscopy reference tables. nih.govspectroscopyonline.comnist.govchemicalbook.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for detecting and quantifying compounds containing chromophores—molecular components that absorb light in the UV-Vis spectrum. For organic molecules, this absorption is typically associated with π-electron systems, such as those in double bonds and aromatic rings.
In the context of this compound, the primary chromophore is the carbonyl group (C=O) within the anhydride functional group. Simple carbonyl groups in anhydrides exhibit weak absorption (a low molar absorptivity) in the ultraviolet region. This inherent characteristic can make direct UV-Vis detection challenging, especially for quantifying low concentrations without derivatization.
To overcome this limitation, analytical methods often involve converting the anhydride into a derivative that possesses a much stronger UV absorbance. For instance, a common strategy for cyclic anhydrides involves derivatization with an amine-containing reagent. This reaction opens the anhydride ring to form an acid-amide, which can be analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector. osha.gov While this compound is a linear anhydride, the principle of derivatization to enhance UV detection remains a viable and powerful approach. A method for phthalic anhydride, for example, uses veratrylamine-coated filters to form a stable derivative in situ, which is then extracted and analyzed. osha.gov
A similar HPLC-UV method could be developed for this compound. The anhydride would be reacted to form a stable derivative, which is then separated on an HPLC column and detected by a UV spectrophotometer. The wavelength for detection would be chosen based on the absorption maximum of the resulting derivative. For example, methods for detecting related substances in phthalic anhydride utilize a UV detection wavelength between 225 and 235 nm. google.com
| Parameter | Value/Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph with UV Detector | Standard for separating and quantifying UV-active compounds. osha.gov |
| Chromatographic Column | Octylsilane (C8) or Octadecylsilane (C18) bonded silica | Provides effective separation for long-chain, non-polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common mobile phases for reversed-phase chromatography of PFAS. |
| Derivatization Agent | Aromatic amine (e.g., veratrylamine) | Introduces a strong chromophore for sensitive UV detection. osha.gov |
| Detection Wavelength | ~230 nm (variable based on derivative) | Chosen to match the maximum absorbance of the derivatized analyte. google.com |
| Quantification | External or Internal Standard Method | Ensures accurate determination of concentration by comparison to known standards. google.com |
Advanced Analytical Approaches for Structural Elucidation and Purity Assessment
Beyond routine detection, advanced analytical techniques are essential for the definitive structural elucidation and comprehensive purity assessment of this compound and its reaction products. These methods provide detailed molecular information, enabling the identification of impurities and the confirmation of the compound's structure. The most powerful and widely adopted approaches involve the coupling of chromatographic separation with mass spectrometry. bohrium.comelifesciences.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS). mdpi.com This technique separates the analyte from a complex matrix using HPLC, after which the analyte is ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the ion corresponding to the target molecule (the precursor ion), which is then fragmented. The second mass spectrometer analyzes these fragments, creating a unique fragmentation pattern that serves as a molecular fingerprint for positive identification. This high degree of selectivity and sensitivity makes LC-MS/MS ideal for trace-level quantification and purity analysis, capable of detecting minute impurities. mdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another critical tool, particularly for volatile or semi-volatile compounds. While this compound itself has low volatility, it can be converted into a more volatile derivative for GC analysis. GC offers exceptional separation power for complex mixtures. mdpi.com Coupled with tandem mass spectrometry, it provides high-confidence structural information and is effective for identifying and quantifying by-products or impurities that are amenable to gas chromatography.
High-Resolution Mass Spectrometry (HRMS) offers an even greater level of analytical detail. Unlike standard mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy, allowing for the determination of its elemental formula. This capability is invaluable for identifying unknown impurities or degradation products and for unambiguously confirming the molecular formula of the synthesized this compound. bohrium.com When coupled with chromatography (LC-HRMS or GC-HRMS), it becomes a powerful tool for both targeted and non-targeted screening of complex samples. bohrium.com
| Analytical Technique | Application for this compound | Key Advantages |
| LC-MS/MS | Purity assessment; quantification of reaction products; trace analysis. | High sensitivity and selectivity; suitable for non-volatile compounds; provides structural confirmation through fragmentation. mdpi.com |
| GC-MS/MS | Analysis of volatile impurities or derivatives; separation of isomers. | Excellent chromatographic resolution; provides structural information. mdpi.com |
| HRMS | Unambiguous determination of elemental formula; identification of unknown impurities. | Extremely high mass accuracy; high confidence in structural elucidation. bohrium.com |
Environmental Fate and Degradation Pathways of Perfluorinated Carboxylic Anhydrides
Hydrolytic Degradation Mechanisms of Perfluorinated Carboxylic Anhydrides
The primary degradation pathway for acid anhydrides in aqueous environments is hydrolysis. This process involves the cleavage of the anhydride (B1165640) bond by a water molecule, leading to the formation of two carboxylic acid molecules. For a symmetrical perfluorinated anhydride like nonadecafluorodecanoic anhydride, this reaction yields two molecules of the corresponding perfluorocarboxylic acid (PFCA).
Acid anhydrides are generally highly reactive towards water, and their hydrolysis is often rapid. libretexts.orglibretexts.org The reaction can be catalyzed by both acids and bases. viu.ca Under neutral conditions, the reaction proceeds via nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride. libretexts.org
The rate of hydrolysis is influenced by several factors:
pH: The hydrolysis rate is typically pH-dependent, with the reaction being accelerated under both acidic and basic conditions. viu.ca In basic solutions, the more nucleophilic hydroxide (B78521) ion attacks the anhydride, leading to a faster reaction rate. youtube.com In acidic conditions, protonation of a carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, facilitating attack by water.
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
Structure: The electronic effects of the substituent groups can influence the reactivity of the anhydride. The strong electron-withdrawing nature of the perfluoroalkyl chains in this compound is expected to make the carbonyl carbons highly electrophilic, thus promoting nucleophilic attack. However, specific kinetic data for the hydrolysis of this compound are not readily available in the literature. Studies on other fluorinated compounds, such as fluorotelomer acrylates, suggest that hydrolysis can sometimes be a slow process, with estimated half-lives ranging from days to years depending on the specific compound and environmental conditions. nih.gov
Table 1: Factors Influencing the Hydrolysis of Perfluorinated Carboxylic Anhydrides
| Factor | Influence on Hydrolysis Rate | Mechanism |
| pH | Rate increases at low and high pH | Acid catalysis (protonation of carbonyl) or base catalysis (attack by OH⁻). viu.cayoutube.com |
| Temperature | Rate increases with temperature | Provides activation energy for the reaction. |
| Perfluoroalkyl Chain | Increases electrophilicity of carbonyl carbons | The high electronegativity of fluorine atoms withdraws electron density. |
| Steric Hindrance | May decrease rate | Bulky groups can hinder the approach of the water molecule to the carbonyl carbon. |
The hydrolysis of a symmetrical carboxylic anhydride yields two equivalents of the corresponding carboxylic acid. chemguide.co.ukyoutube.com In the case of this compound, the reaction with water results in the formation of two molecules of nonadecafluorodecanoic acid (PFDA).
(C₉F₁₉CO)₂O + H₂O → 2 C₉F₁₉COOH
This reaction is essentially irreversible and represents a significant transformation pathway for perfluorinated carboxylic anhydrides in aquatic environments, converting them into the highly persistent and more widely studied perfluorocarboxylic acids. libretexts.org
Atmospheric Degradation Pathways of Volatile Perfluorinated Anhydrides
Should this compound be sufficiently volatile to enter the atmosphere, it would be subject to atmospheric degradation processes. The primary sinks for organic compounds in the troposphere are reaction with hydroxyl radicals and photolysis.
The dominant removal process for many organic compounds in the atmosphere is oxidation by hydroxyl (•OH) radicals. mdpi.com The rate of this reaction determines the atmospheric lifetime of the compound. While specific rate constants for the reaction of this compound with •OH radicals are not available, studies on other fluorinated compounds show a wide range of atmospheric lifetimes, from days to hundreds of years, depending on their structure and reactivity. mdpi.comcopernicus.orgfluorocarbons.org The reaction of •OH radicals with a perfluorinated anhydride would likely proceed via abstraction of a hydrogen atom if one were present, but since this compound is fully fluorinated, the reaction mechanism and rate are difficult to predict without experimental data. It is known that atmospheric oxidation of volatile precursor compounds can lead to the formation of PFCAs. scholaris.canih.gov
Direct photolysis, which is the degradation of a molecule by the absorption of solar radiation, can be a significant atmospheric sink for some compounds. europa.eu The effectiveness of this process depends on the molecule's ability to absorb light in the actinic region (wavelengths > 290 nm) and the quantum yield of the degradation reaction. While specific photolysis data for this compound is unavailable, research on the photolysis of a smaller analogue, perfluoroacetic anhydride ((CF₃CO)₂O), shows that it decomposes to form trifluoromethyl (•CF₃) radicals, carbon monoxide (CO), and carbon dioxide (CO₂). This suggests that photolysis could potentially break down perfluorinated anhydrides into smaller perfluorinated radical species, which would then undergo further atmospheric reactions.
Biodegradation Potential and Mechanisms in Environmental Matrices
The biodegradation of perfluorinated compounds is generally considered to be a very slow process, if it occurs at all. The high strength of the carbon-fluorine bond makes these molecules resistant to microbial attack. nih.gov
Studies on the biotransformation of precursor compounds, such as fluorotelomer alcohols (FTOHs), show that they can be aerobically transformed by microorganisms in activated sludge into various intermediate products and ultimately into persistent PFCAs. nih.gov This transformation indicates that while microorganisms can metabolize the non-fluorinated parts of precursor molecules, the perfluorinated tail often remains intact. Both heterotrophic and autotrophic microorganisms have been shown to be involved in these transformation processes. nih.gov
There is limited evidence for the defluorination of perfluorinated compounds. Some recent studies have shown that microbial reductive defluorination of specific unsaturated and branched-chain fluorinated carboxylic acids is possible under anaerobic conditions. digitellinc.comacs.org However, for saturated, linear PFCAs like nonadecafluorodecanoic acid, which would be the product of the anhydride's hydrolysis, there is little evidence to suggest significant biodegradation or mineralization in the environment. nih.gov Therefore, it is expected that this compound would first hydrolyze to PFDA, which would then persist in the environment.
Table 2: Summary of Biodegradation Potential for Perfluorinated Compounds
| Compound Class | Biodegradation Pathway | Outcome | Reference |
| Fluorotelomer Alcohols (FTOHs) | Aerobic Biotransformation | Formation of PFCAs | nih.gov |
| Unsaturated PFCAs | Anaerobic Reductive Defluorination | Partial defluorination | acs.org |
| Saturated PFCAs (e.g., PFDA) | Generally Recalcitrant | High persistence in the environment | nih.gov |
Envisioned Persistence in Various Environmental Compartments
Perfluorinated carboxylic acids are characterized by their exceptional persistence in the environment, a direct consequence of the high-energy carbon-fluorine bond. This chemical stability makes them resistant to abiotic and biotic degradation processes that break down most other organic pollutants. itrcweb.org Once this compound hydrolyzes to PFDA, the resulting PFCA is expected to persist for extended periods in various environmental compartments.
Long-chain PFCAs like PFDA exhibit a tendency to partition to solid phases such as soil and sediment. itrcweb.org Their anionic nature at typical environmental pH values, however, also allows for mobility in aquatic systems. itrcweb.org The persistence of these compounds is evidenced by their widespread detection in the environment, including in surface water, groundwater, and biota. caymanchem.com
The environmental persistence of PFDA is a key factor in its potential for bioaccumulation in food webs. Studies have documented the presence of PFDA in various aquatic and terrestrial organisms, indicating that it is not readily eliminated from biological systems. nih.gov
The table below outlines the factors contributing to the persistence of long-chain PFCAs like PFDA.
| Environmental Compartment | Factors Contributing to Persistence | Behavior | Reference |
| Water | High chemical stability of the C-F bond; Resistance to hydrolysis, photolysis, and microbial degradation. | Present as anions at typical environmental pH, leading to mobility in groundwater and surface water. | itrcweb.orgcaymanchem.com |
| Soil and Sediment | Sorption to organic carbon and mineral surfaces. | Partitioning to solid phases, leading to accumulation in soils and sediments over time. | itrcweb.org |
| Biota | Resistance to metabolic breakdown; Binding to proteins. | Bioaccumulation in organisms, with the potential for biomagnification in food webs. | nih.gov |
Long-Range Environmental Transport Considerations for Anhydride Precursors
While this compound itself may not be sufficiently volatile for significant long-range atmospheric transport, its degradation product, PFDA, can be globally distributed through the transport of other volatile precursor compounds. pops.intresearchgate.net The term "precursor" in this context refers to substances that transform into PFCAs in the environment.
A primary pathway for the long-range transport of PFCAs is the atmospheric transport of volatile precursors, such as fluorotelomer alcohols (FTOHs). pops.int These compounds can be transported over vast distances in the atmosphere. During transport, they undergo oxidation by hydroxyl radicals, leading to the formation of PFCAs of various chain lengths, including long-chain PFCAs. pops.intresearchgate.net These newly formed PFCAs can then be deposited in remote ecosystems, such as the Arctic, through wet and dry deposition. pops.int
Modeling studies using chemical transport models like GEOS-Chem have shown that the atmospheric degradation of FTOHs is a significant source of PFCAs to the global environment. researchgate.net These models indicate that the ratio of long-chain to short-chain PFCAs increases with distance from source regions, which is consistent with the detection of compounds like PFDA in remote areas. researchgate.net Besides atmospheric transport, ocean currents also play a role in the global distribution of persistent PFCAs. pops.int
Therefore, while this compound may be released locally, its ultimate degradation product, PFDA, becomes part of the global pool of persistent organic pollutants distributed through the long-range transport of various precursor compounds.
Q & A
Q. What are the recommended laboratory methods for synthesizing Nonadecafluorodecanoic anhydride?
this compound can be synthesized via dehydration of Nonadecafluorodecanoic acid (PFDA) using a fluorinated acid catalyst. A standard approach involves refluxing PFDA with trifluoroacetic anhydride under inert conditions to avoid hydrolysis. Reaction progress is monitored via Fourier-transform infrared spectroscopy (FTIR) to confirm anhydride formation (C=O stretching at ~1800 cm⁻¹). Due to its classification as a Substance of Very High Concern (SVHC), all procedures must adhere to fume hood protocols and waste disposal regulations for persistent organic pollutants .
Q. How can researchers detect and quantify trace levels of this compound in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is recommended for trace analysis. Derivatization using pentafluorobenzyl bromide enhances volatility and detection sensitivity. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges is employed prior to analysis. Calibration curves using deuterated internal standards (e.g., perfluorodecanoic acid-d19) improve accuracy by correcting for matrix effects .
Q. What safety protocols are critical when handling this compound?
Given its reproductive toxicity and persistence, researchers must:
- Use closed-system reactors to minimize airborne exposure.
- Wear fluoropolymer-coated gloves, full-face respirators with organic vapor cartridges, and chemical-resistant aprons.
- Store the compound in sealed containers under nitrogen to prevent hydrolysis.
- Decontaminate spills with activated carbon followed by incineration at >1,100°C to prevent formation of toxic byproducts .
Advanced Research Questions
Q. How can contradictions in environmental persistence data for this compound be resolved?
Discrepancies often arise from differences in experimental conditions (e.g., pH, UV exposure). Researchers should:
- Conduct parallel studies under controlled laboratory and field conditions.
- Use accelerated degradation tests (e.g., OECD 309) to simulate long-term environmental behavior.
- Apply multivariate statistical analysis to isolate variables (e.g., temperature, microbial activity) contributing to degradation variability .
Q. What experimental designs optimize the study of this compound’s reactivity with nucleophiles?
To investigate nucleophilic substitution or acylation reactions:
- Employ kinetic trapping experiments with competing nucleophiles (e.g., amines vs. alcohols) to determine selectivity.
- Use stopped-flow NMR to capture transient intermediates.
- Compare activation energies via density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate experimental observations, as demonstrated in analogous Diels-Alder reaction studies .
Q. What methodologies assess the bioaccumulation potential of this compound in aquatic ecosystems?
A tiered approach is recommended:
- Lab-scale assays : Measure bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna) using OECD 305 guidelines.
- Field studies : Use passive samplers (e.g., polyethylene devices) in water columns to monitor bioavailable fractions.
- Trophic magnification analysis : Quantify biomagnification across food chains via stable isotope tracing (δ¹³C/δ¹⁵N) coupled with LC-MS/MS .
Methodological Notes
- Regulatory Compliance : this compound’s SVHC status under REACH requires researchers to document all uses and emissions in chemical safety reports (CSRs) submitted to the ECHA .
- Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., GC-MS vs. LC-HRMS) to mitigate false positives/negatives, especially in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
